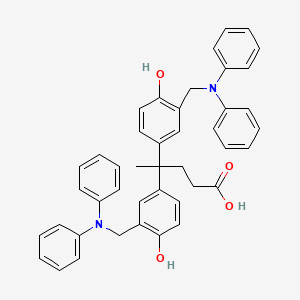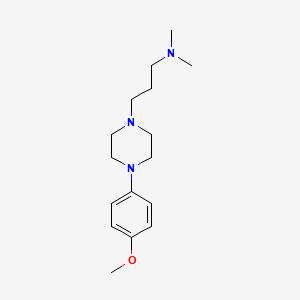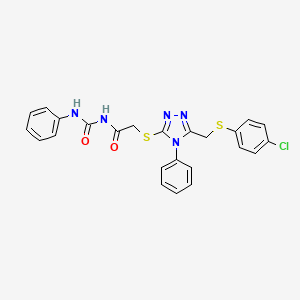
Uridine, 3'-azido-2',3'-dideoxy-5-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-N3-5-Propyl-ddU typically involves the modification of uridine. The process begins with the protection of the hydroxyl groups of uridine, followed by the introduction of the azido group at the 3’ position. This can be achieved using azide salts such as sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The propyl group is then introduced at the 5’ position through alkylation reactions using propyl halides under basic conditions .
Industrial Production Methods
Industrial production of 3’-N3-5-Propyl-ddU follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
3’-N3-5-Propyl-ddU undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group at the 3’ position can participate in nucleophilic substitution reactions, forming primary amines upon reduction.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Alkylation: The hydroxyl groups can be alkylated to introduce different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMSO or CH3CN.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Alkylation: Propyl halides under basic conditions.
Major Products
Primary Amines: Formed from the reduction of the azido group.
Alkylated Derivatives: Formed from the alkylation of hydroxyl groups.
Aplicaciones Científicas De Investigación
3’-N3-5-Propyl-ddU has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of antiviral and anticancer agents.
Molecular Biology: It serves as a tool for studying nucleic acid interactions and modifications.
Chemical Biology: It is used in the development of probes for studying biological processes.
Mecanismo De Acción
The mechanism of action of 3’-N3-5-Propyl-ddU involves its incorporation into nucleic acids, where it can interfere with nucleic acid synthesis and function. The azido group at the 3’ position prevents the formation of phosphodiester bonds, thereby terminating DNA or RNA chain elongation. This makes it a potent inhibitor of viral replication and a useful tool in studying nucleic acid metabolism .
Comparación Con Compuestos Similares
Similar Compounds
3’-Azido-2’,3’-dideoxyuridine (3’-N3-ddU): Lacks the propyl group at the 5’ position.
2’,3’-Dideoxyuridine (ddU): Lacks both the azido and propyl groups.
3’-Azido-3’-deoxythymidine (AZT): Contains a thymine base instead of uracil.
Uniqueness
3’-N3-5-Propyl-ddU is unique due to the presence of both the azido group at the 3’ position and the propyl group at the 5’ position. This dual modification enhances its stability and specificity in nucleic acid interactions, making it a valuable compound in medicinal chemistry and molecular biology .
Propiedades
Número CAS |
114008-05-8 |
|---|---|
Fórmula molecular |
C12H17N5O4 |
Peso molecular |
295.29 g/mol |
Nombre IUPAC |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-propylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H17N5O4/c1-2-3-7-5-17(12(20)14-11(7)19)10-4-8(15-16-13)9(6-18)21-10/h5,8-10,18H,2-4,6H2,1H3,(H,14,19,20)/t8-,9+,10+/m0/s1 |
Clave InChI |
BRFSKODPZOCAPF-IVZWLZJFSA-N |
SMILES isomérico |
CCCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
SMILES canónico |
CCCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6'-Chloro-1'-((2-(trimethylsilyl)ethoxy)methyl)-2,3,5,6-tetrahydrospiro[pyran-4,3'-pyrrolo[3,2-c]pyridin]-2'(1'H)-one](/img/structure/B15197273.png)




![(1S,4R)-2-[(4-bromophenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B15197312.png)

![methyl (E)-2-[(7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B15197328.png)

![rel-(1R,2S,3S,4S)-Bicyclo[2.2.1]heptane-2,3-diol](/img/structure/B15197333.png)




